FR-171113

Description

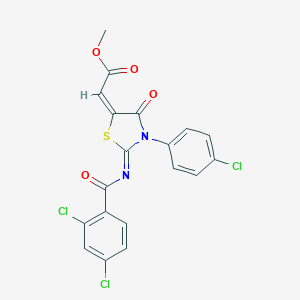

Structure

3D Structure

Properties

IUPAC Name |

methyl (2E)-2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3N2O4S/c1-28-16(25)9-15-18(27)24(12-5-2-10(20)3-6-12)19(29-15)23-17(26)13-7-4-11(21)8-14(13)22/h2-9H,1H3/b15-9+,23-19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGLYCKTPKZBGI-DALCUZTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/1\C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173904-50-2 | |

| Record name | 173904-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

FR-171113: A Technical Guide to a Selective PAR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of FR-171113, a potent and selective, non-peptide antagonist of Protease-Activated Receptor 1 (PAR1). PAR1, a G protein-coupled receptor, is a critical mediator of thrombin-induced platelet activation and plays a significant role in thrombosis and hemostasis. This compound serves as a valuable pharmacological tool for investigating PAR1 signaling and represents an early example of non-peptide antagonists developed for this target. This guide details its mechanism of action, summarizes its pharmacological data, provides comprehensive experimental protocols for its characterization, and illustrates the key signaling pathways it modulates.

Introduction to PAR1 and this compound

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by irreversible proteolytic cleavage of their extracellular N-terminus.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's extracellular loops to initiate transmembrane signaling.[1][2] Of the four members (PAR1-4), PAR1 is the primary thrombin receptor on human platelets and a key player in cardiovascular diseases.[3][4] Its activation by thrombin is a potent trigger for platelet aggregation, making it an attractive target for antiplatelet therapies.[3]

This compound emerged as a novel, non-peptide small molecule antagonist of PAR1.[5] Unlike peptide-based antagonists, this compound offered the potential for improved pharmacological properties. It specifically inhibits PAR1-mediated signaling without directly affecting the enzymatic activity of thrombin or other platelet activation pathways, such as those triggered by ADP or collagen.[3][5][6]

Mechanism of Action

The canonical activation of PAR1 is initiated by the serine protease thrombin. Thrombin binds to and cleaves the receptor's N-terminus, exposing the tethered ligand sequence SFLLRN.[7] This sequence then binds intramolecularly to the receptor, inducing a conformational change that activates intracellular heterotrimeric G proteins.[1]

This compound functions as a competitive antagonist.[5] It is believed to bind to the same site as the tethered ligand, physically occluding it and preventing receptor activation. This is supported by Schild analysis, which demonstrates a parallel rightward shift in the concentration-response curve for PAR1 agonists in the presence of this compound.[5] This mode of action effectively decouples the receptor from its downstream signaling cascades without affecting thrombin's other physiological functions.

Pharmacological Data

The activity of this compound has been quantified through various in vitro assays. The data highlights its potency and selectivity for the PAR1 receptor.

Table 1: In Vitro Antiplatelet Activity of this compound

| Assay Condition | Agonist | Preparation | IC₅₀ Value (μM) | Reference(s) |

| Platelet Aggregation | Thrombin | Human Washed Platelets | 0.29 | [5][8] |

| Platelet Aggregation | TRAP-6 (Thrombin Receptor Agonist Peptide-6) | Human Washed Platelets | 0.15 | [5] |

| Platelet Aggregation | TRAP-6 | Not Specified | 2.5 | |

| Platelet Aggregation | ADP | Human Platelet-Rich Plasma | > 100 (Inactive) | [5] |

| Platelet Aggregation | Collagen | Human Platelet-Rich Plasma | > 100 (Inactive) | [5] |

Table 2: Receptor Binding Characteristics of this compound

| Parameter | Assay Method | Value | Reference(s) |

| pA₂ | Schild Analysis (TRAP-6-induced aggregation) | 7.29 | [5] |

Table 3: Effect of this compound on Coagulation Parameters

| Assay | Effect (at 100 μM) | Reference(s) |

| Thrombin Time (TT) | No Effect | [5] |

| Activated Partial Thromboplastin Time (aPTT) | No Effect | [5] |

| Prothrombin Time (PT) | No Effect | [5] |

PAR1 Signaling Pathways

Upon activation, PAR1 couples to several heterotrimeric G proteins, primarily Gαq and Gα12/13, to initiate distinct downstream signaling cascades.[1][9]

-

Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signal for platelet shape change and granule release.[9][10]

-

Gα12/13 Pathway: Activation of Gα12/13 engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes actin-myosin contractility, stress fiber formation, and is crucial for the full aggregation response.[11]

This compound, by blocking the initial receptor activation, prevents the initiation of both of these critical signaling arms.

Experimental Protocols

Characterization of this compound involves several key pharmacological assays. Detailed methodologies are provided below.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by PAR1 agonists.

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper PRP layer.

-

Washed Platelet Preparation (Optional but Recommended): To the PRP, add an acid-citrate-dextrose (ACD) solution and apyrase. Centrifuge at a higher speed (e.g., 800 x g) for 10 minutes. Resuspend the platelet pellet in a Tyrode's buffer containing apyrase and adjust the platelet count (e.g., to 2.5 x 10⁸ cells/mL).

-

Assay Procedure:

-

Aliquot the platelet suspension into cuvettes with a stir bar in a light transmission aggregometer. Allow platelets to equilibrate at 37°C.

-

Add various concentrations of this compound (or vehicle control) and incubate for a defined period (e.g., 5-10 minutes).

-

Initiate aggregation by adding a PAR1 agonist (e.g., thrombin or TRAP-6). To test for specificity, use non-PAR1 agonists like ADP or collagen in separate experiments.

-

Record the change in light transmission for 5-10 minutes. Maximum aggregation is defined as 100%, and the baseline (unstimulated platelets) is 0%.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

Calcium Mobilization Assay

This cell-based assay quantifies the ability of this compound to block PAR1-mediated intracellular calcium release.[12][13]

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable host cell line, such as HEK293T or CHO cells, which have low endogenous PAR1 expression.

-

Transiently or stably transfect the cells with a plasmid encoding human PAR1. Co-transfection with a promiscuous G protein (e.g., Gα16 or a chimeric Gαqi5) can be used to couple the receptor to the calcium pathway robustly.[14][15]

-

Seed the transfected cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant like Pluronic F-127 to aid dye solubilization.[16]

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate in the dark at 37°C for 45-60 minutes.

-

-

Assay Procedure:

-

Wash the cells gently with a buffered salt solution (e.g., HBSS) to remove extracellular dye.

-

Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add various concentrations of this compound to the wells and incubate for a specified pre-treatment time.

-

Add a PAR1 agonist (e.g., TRAP-6) using the instrument's integrated fluidics to initiate the reaction while simultaneously recording fluorescence.

-

Monitor the fluorescence intensity over time (typically 1-3 minutes).

-

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the maximum fluorescence signal for each well. Calculate the percentage of inhibition caused by this compound and determine the IC₅₀ value.

Radioligand Binding Assay

This assay directly measures the binding of this compound to the PAR1 receptor, typically in a competitive format.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing PAR1 (e.g., transfected HEK293T cells or human platelets) in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled PAR1 antagonist (e.g., [³H]-Vorapaxar), and increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled PAR1 antagonist (e.g., 10 µM Vorapaxar).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

- 1. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unmet needs in the management of acute myocardial infarction: role of novel protease-activated receptor-1 antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pnas.org [pnas.org]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

FR-171113: A Technical Overview of a Novel PAR-1 Antagonist

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

FR-171113 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1), a key receptor in thrombin-mediated platelet aggregation. This document provides a comprehensive technical overview of the discovery, mechanism of action, pharmacological properties, and key experimental data related to this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and thrombosis research. While detailed chemical synthesis protocols and clinical trial data for this compound are not publicly available, this guide consolidates the existing scientific literature to present a thorough understanding of this compound.

Introduction

Thrombin is the most potent activator of platelets and plays a crucial role in the formation of arterial thrombi. Its effects are primarily mediated through the activation of Protease-Activated Receptors (PARs), with PAR-1 being the principal thrombin receptor on human platelets. The development of PAR-1 antagonists represents a promising therapeutic strategy for the prevention of arterial thrombosis. This compound, developed by Fujisawa Pharmaceutical Co., was identified as one of the first non-peptide antagonists of PAR-1, offering a novel approach to antiplatelet therapy.[1]

Discovery and Chemical Properties

This compound, with the chemical name 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid methyl ester, was discovered as a novel, non-peptide thrombin receptor antagonist.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₁Cl₃N₂O₄S |

| Molecular Weight | 469.73 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Soluble in DMSO |

| CAS Number | 173904-50-2 |

Data sourced from publicly available chemical databases.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound has not been published in the public domain. However, the synthesis of structurally similar 5-ylidene-4-thiazolidinones has been described. A plausible synthetic route for this compound can be inferred from the synthesis of a related compound, methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate.[2][3] This synthesis involves a multi-step process:

-

Vilsmeier-Haack reaction: Conversion of a thiazolidine-2,4-dione precursor to a carbaldehyde.

-

Condensation: Reaction of the carbaldehyde with a substituted thiosemicarbazide (B42300) to form a thiosemicarbazone.

-

Cyclization: Reaction of the thiosemicarbazone with dimethyl acetylenedicarboxylate (B1228247) to yield the final thiazolidinone derivative.

It is important to note that this is a proposed pathway based on the synthesis of a similar molecule and the exact reagents and conditions for the synthesis of this compound may differ.

Mechanism of Action

This compound acts as a specific and competitive antagonist of the Protease-Activated Receptor 1 (PAR-1).[4] Thrombin activates PAR-1 by cleaving its extracellular N-terminus, which unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. This compound is believed to bind to PAR-1 and prevent this activation by thrombin or thrombin receptor agonist peptides (TRAPs).

Caption: PAR-1 signaling pathway and the inhibitory action of this compound.

In Vitro Pharmacology

The primary in vitro activity of this compound is the inhibition of platelet aggregation induced by PAR-1 agonists.

Table 2: In Vitro Inhibitory Activity of this compound on Platelet Aggregation

| Agonist | Species | Platelet Preparation | IC₅₀ (µM) | Reference |

| Thrombin | Human | Washed Platelets | 0.29 | [1] |

| TRAP-6 | Human | Washed Platelets | 0.15 | [1] |

TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH₂) is a synthetic peptide that acts as a specific PAR-1 agonist.

Importantly, this compound did not inhibit platelet aggregation induced by ADP or collagen, indicating its specificity for the PAR-1 pathway. Furthermore, unlike direct thrombin inhibitors such as argatroban, this compound did not affect the enzymatic activity of thrombin on a chromogenic substrate, nor did it prolong coagulation times (thrombin time, activated partial thromboplastin (B12709170) time, and prothrombin time) even at high concentrations.[1]

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the antithrombotic efficacy of this compound. In a guinea pig model of arterial thrombosis, this compound was shown to reduce thrombus formation. A key finding from these studies was that the antithrombotic effect was achieved without a significant prolongation of bleeding time or alteration of coagulation parameters.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the activity of this compound. Specific parameters may need to be optimized for individual laboratory conditions.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Caption: Experimental workflow for the platelet aggregation assay.

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.

-

Add the platelet agonist (e.g., thrombin, TRAP-6, ADP, or collagen) to initiate aggregation.

-

Record the change in light transmission for a defined period using a light transmission aggregometer. The PPP is used to set 100% aggregation and the PRP as 0% aggregation.

-

Thrombin Protease Activity Assay (Chromogenic Substrate)

-

Reagent Preparation:

-

Prepare a solution of purified human thrombin.

-

Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238).

-

Prepare a buffer solution (e.g., Tris-HCl, pH 8.4).

-

-

Assay Procedure:

-

In a microplate well, add the buffer, this compound or a known thrombin inhibitor (positive control), and the thrombin solution. Incubate for a short period.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

The rate of color development is proportional to the thrombin activity.

-

Coagulation Time Assays (PT, aPTT, TT)

-

Plasma Preparation:

-

Prepare PPP as described in the platelet aggregation assay protocol.

-

-

Assay Procedure (General):

-

Pre-warm the PPP and the respective coagulation reagents to 37°C.

-

Add this compound or vehicle to the PPP and incubate.

-

Initiate clotting by adding the specific reagent for each assay:

-

Prothrombin Time (PT): Thromboplastin reagent.

-

Activated Partial Thromboplastin Time (aPTT): Partial thromboplastin and calcium chloride.

-

Thrombin Time (TT): Thrombin solution.

-

-

Measure the time to clot formation using a coagulometer.

-

Clinical Development

There is no publicly available information regarding the clinical development of this compound. Searches of clinical trial registries and the scientific literature did not yield any results for clinical studies involving this compound. This suggests that this compound may not have progressed to human clinical trials or that the development was discontinued (B1498344) at an early stage.

Conclusion

This compound is a significant compound in the history of antiplatelet drug discovery, being one of the first non-peptide antagonists of the PAR-1 receptor. Its high potency and selectivity for PAR-1, coupled with its demonstrated antithrombotic efficacy in preclinical models without an increase in bleeding time, highlighted the therapeutic potential of this class of drugs. While the clinical development of this compound appears to have been halted, the research surrounding this molecule has contributed valuable insights into the role of PAR-1 in thrombosis and has paved the way for the development of other PAR-1 antagonists. This technical guide provides a consolidated resource for understanding the foundational science of this compound.

References

- 1. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of FR-171113: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of FR-171113, a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1). The information compiled herein is intended to support research and development efforts by providing a comprehensive summary of its pharmacological properties, detailed experimental methodologies, and a visual representation of its mechanism of action.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity under different experimental conditions.

Table 1: Inhibitory Activity of this compound on Platelet Aggregation

| Agonist | Preparation | IC50 (μM) |

| Thrombin | Human Washed Platelets | 0.29[1] |

| TRAP-6 | Human Washed Platelets | 0.15[1] |

| Thrombin + TRAP-6 | Not Specified | 2.5[2][3] |

IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the platelet aggregation response induced by the respective agonist. TRAP-6 (Thrombin Receptor Agonist Peptide): A synthetic peptide that directly activates PAR-1.

Table 2: Antagonistic Potency of this compound Determined by Schild Plot Analysis

| Parameter | Value |

| pA2 | 7.29[1] |

| Schild Plot Slope | -0.840[1] |

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor. Schild Plot Slope: A slope close to 1 is indicative of competitive antagonism.

Table 3: Specificity of this compound

| Assay | Target | Activity of this compound (at 100 μM) |

| Protease Activity Assay | Thrombin | Inactive[1] |

| Platelet Aggregation | ADP | No inhibitory effect[1] |

| Platelet Aggregation | Collagen | No inhibitory effect[1] |

| Coagulation Time | Thrombin Time, Activated Partial Thromboplastin Time, Prothrombin Time | No effect[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key in vitro experiments used to characterize this compound.

Preparation of Human Washed Platelets

This protocol describes the isolation of platelets from whole blood, a critical step for conducting platelet aggregation assays in a plasma-free environment.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant.

-

Prostaglandin I2 (PGI2) solution.

-

Apyrase solution.

-

Tyrode's buffer (pH 7.35) containing albumin, glucose, Ca2+, and Mg2+.

-

Centrifuge.

Procedure:

-

Collect human whole blood into tubes containing ACD as the anticoagulant.

-

To prevent platelet activation during processing, add PGI2 to the whole blood.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).

-

Carefully aspirate the PRP and add PGI2 to it.

-

Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing apyrase. Apyrase is included to degrade any released ADP, which could cause platelet activation.

-

Repeat the washing step by centrifuging the platelet suspension and resuspending the pellet in fresh Tyrode's buffer.

-

Adjust the final platelet concentration in Tyrode's buffer to the desired level for subsequent assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit platelet aggregation induced by PAR-1 agonists.

Materials:

-

Washed human platelets.

-

Platelet aggregometer.

-

Agonists: Thrombin or TRAP-6.

-

This compound solutions at various concentrations.

-

Control vehicle (e.g., DMSO).

Procedure:

-

Pre-warm the washed platelet suspension to 37°C.

-

Place a specific volume of the platelet suspension into the aggregometer cuvettes with a stir bar.

-

Set the baseline light transmission to 0% with the platelet suspension and 100% with Tyrode's buffer.

-

Add a specific concentration of this compound or the vehicle control to the platelet suspension and incubate for a defined period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a predetermined concentration of the agonist (thrombin or TRAP-6).

-

Record the change in light transmission over time. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.

-

The percentage of aggregation is calculated relative to the control response.

-

Generate concentration-response curves by plotting the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Thrombin Protease Activity Assay (Chromogenic Substrate Method)

This assay is used to confirm that this compound does not directly inhibit the enzymatic activity of thrombin.

Materials:

-

Purified human or bovine thrombin.

-

Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA).

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 0.15 M NaCl).

-

This compound solution.

-

Microplate reader or spectrophotometer.

Procedure:

-

Prepare a stock solution of the chromogenic substrate S-2238 in sterile water.

-

In a 96-well microplate, add the Tris buffer and the S-2238 solution to achieve a final substrate concentration near its Km value.

-

Add this compound at the desired concentration (e.g., 100 μM) or a vehicle control to the wells. A known thrombin inhibitor, such as argatroban, should be used as a positive control.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the enzymatic reaction by adding a standardized amount of thrombin to each well.

-

Immediately monitor the increase in absorbance at 405 nm over time. The cleavage of the chromogenic substrate by thrombin releases p-nitroaniline (pNA), which has a yellow color.

-

The rate of the reaction is determined by the change in absorbance per unit of time.

-

Compare the reaction rates in the presence of this compound, the positive control, and the vehicle control to determine if this compound has any direct inhibitory effect on thrombin's enzymatic activity.

Schild Plot Analysis for Competitive Antagonism

This analysis is performed to determine the nature of the antagonism and to quantify the affinity of this compound for the PAR-1 receptor.

Procedure:

-

Perform a series of platelet aggregation assays as described above.

-

Generate a concentration-response curve for the agonist (TRAP-6) in the absence of this compound.

-

Generate several concentration-response curves for the agonist in the presence of increasing, fixed concentrations of this compound.

-

For each concentration of this compound, calculate the dose ratio. The dose ratio is the ratio of the agonist concentration required to produce a 50% response in the presence of the antagonist to the agonist concentration required for the same response in the absence of the antagonist.

-

Create a Schild plot by graphing log (dose ratio - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

-

Perform a linear regression analysis on the plotted data.

-

The x-intercept of the regression line provides the pA2 value.

-

The slope of the regression line indicates the nature of the antagonism. A slope not significantly different from 1 is consistent with competitive antagonism.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the in vitro characterization of this compound.

Caption: PAR-1 signaling pathway in platelets and the antagonistic action of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

FR-171113: A Technical Guide to its Antiplatelet Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiplatelet activity of FR-171113, a novel, non-peptide antagonist of the Protease-Activated Receptor-1 (PAR-1), also known as the thrombin receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.

Core Mechanism of Action

This compound exerts its antiplatelet effect by specifically targeting and inhibiting the PAR-1 receptor on platelets.[1][2][3] Thrombin, a potent platelet activator, normally cleaves the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and subsequent platelet aggregation.[1] this compound acts as a competitive antagonist at this receptor, preventing thrombin-mediated activation and the downstream signaling cascade that leads to platelet aggregation.[4]

A key characteristic of this compound is its high specificity. It effectively inhibits platelet aggregation induced by thrombin and thrombin receptor agonist peptides (TRAPs) like TRAP-6, but does not affect aggregation induced by other agonists such as ADP or collagen.[1][4] This specificity suggests that this compound's mechanism is confined to the PAR-1 signaling pathway, without interfering with other platelet activation pathways.[1] Furthermore, unlike direct thrombin inhibitors such as argatroban, this compound does not affect the enzymatic activity of thrombin itself, nor does it impact coagulation parameters like prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT).[4]

Quantitative Efficacy Data

The antiplatelet potency of this compound has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative measures.

| Agonist | Preparation | IC50 (μM) | Reference Compound | IC50 (μM) |

| Thrombin | Human Washed Platelets | 0.29 | C186-65 | 15 |

| Thrombin | Human Washed Platelets | 0.29 | Argatroban | 0.0035 |

| TRAP-6 | Human Washed Platelets | 0.15 | C186-65 | 20 |

| Thrombin | Guinea Pig Platelets | 0.35 | - | - |

| PAR-1 Agonist Peptide | Guinea Pig Platelets | 1.5 | - | - |

| Thrombin TRAP-6 | In vitro | 2.5 | - | - |

Table 1: In Vitro Inhibitory Activity of this compound on Platelet Aggregation [2][3][4]

| Parameter | Value |

| pA2 | 7.29 |

| Schild Plot Slope | -0.84 |

Table 2: Schild Plot Analysis of this compound against TRAP-6-induced Aggregation in Human Washed Platelets [4]

Signaling Pathway

The following diagram illustrates the PAR-1 signaling pathway and the inhibitory action of this compound.

Caption: PAR-1 signaling pathway and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's antiplatelet activity.

Preparation of Washed Platelets

-

Blood Collection: Whole blood is drawn from healthy human volunteers who have not taken any medication for at least two weeks. The blood is collected into tubes containing a 1/10 volume of 3.8% (w/v) trisodium (B8492382) citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at 180 x g for 15 minutes to obtain platelet-rich plasma (PRP).

-

Platelet Pelleting: The PRP is then centrifuged at 800 x g for 15 minutes to pellet the platelets.

-

Washing: The platelet pellet is washed twice with a Tyrode-HEPES buffer (pH 6.5) containing 0.35% bovine serum albumin and 0.1% glucose.

-

Resuspension: The final platelet pellet is resuspended in a Tyrode-HEPES buffer (pH 7.4) to a final concentration of 3 x 10^8 platelets/mL.

Platelet Aggregation Assay

-

Apparatus: Platelet aggregation is measured using a dual-channel aggregometer.

-

Procedure:

-

A 200 µL aliquot of the washed platelet suspension is placed in a cuvette with a stirring bar.

-

The platelet suspension is pre-incubated with various concentrations of this compound or vehicle for 2 minutes at 37°C.

-

Platelet aggregation is initiated by the addition of an agonist (e.g., thrombin or TRAP-6).

-

The change in light transmission is recorded for a specified period, typically 5-10 minutes.

-

-

Data Analysis: The extent of platelet aggregation is determined as the maximum change in light transmission. The IC50 value, the concentration of the compound required to inhibit the agonist-induced aggregation by 50%, is calculated from the concentration-response curve.

Schild Plot Analysis

-

Objective: To determine the nature of the antagonism (competitive vs. non-competitive) and the affinity of the antagonist (pA2 value).

-

Procedure:

-

Concentration-response curves for the agonist (TRAP-6) are generated in the absence and presence of increasing, fixed concentrations of the antagonist (this compound).

-

The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist) is calculated for each antagonist concentration.

-

-

Data Analysis:

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the slope of the Schild regression line should be close to unity.

-

The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response, is determined from the x-intercept of the regression line.

-

References

Thrombin Receptor Antagonism by FR-171113: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-171113 is a potent, non-peptide, small molecule antagonist of the Protease-Activated Receptor 1 (PAR-1), the primary thrombin receptor on human platelets. By competitively inhibiting the action of thrombin, the most potent platelet agonist, this compound demonstrates significant antiplatelet and antithrombotic effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and its effects on hemostasis. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development in the field of antithrombotic therapy.

Introduction

Thrombin plays a central role in hemostasis and thrombosis, not only by converting fibrinogen to fibrin (B1330869) but also by potently activating platelets through the cleavage of PAR-1. This activation leads to a cascade of intracellular signaling events, resulting in platelet shape change, granule secretion, and aggregation, which are critical for thrombus formation. The development of PAR-1 antagonists represents a promising therapeutic strategy for the prevention of arterial thrombosis. This compound, with the chemical name 3-(4-chlorophenyl)-2-(2,4-dichlorobenzoylimino)-5-(methoxycarbonylmethylene)-1,3-thiazolidin-4-one, has emerged as a significant investigational compound in this class.[1] Unlike peptide-based antagonists, this compound is a small molecule, offering potential advantages in terms of oral bioavailability and pharmacokinetic properties.

Mechanism of Action

This compound acts as a competitive antagonist at the PAR-1 receptor. Thrombin activates PAR-1 by cleaving its extracellular N-terminus, unmasking a new N-terminal sequence that acts as a "tethered ligand" and binds intramolecularly to the receptor, initiating downstream signaling. This compound presumably binds to a site on the PAR-1 receptor that prevents the tethered ligand from binding and activating it. This is supported by the fact that this compound inhibits platelet aggregation induced by both thrombin and the synthetic PAR-1 agonist peptide (TRAP-6), which mimics the action of the tethered ligand.[1] Importantly, this compound does not inhibit the enzymatic activity of thrombin itself, as demonstrated by its lack of effect in protease activity assays using a chromogenic substrate.[1]

Signaling Pathway of PAR-1 Activation and this compound Antagonism

PAR-1 activation by thrombin initiates intracellular signaling through the coupling of G proteins, primarily Gq and G12/13.

-

Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately contributes to platelet granule secretion and activation of integrin αIIbβ3.

-

G12/13 Pathway: Activation of the G12/13 alpha subunit engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho kinase (ROCK), which mediates platelet shape change.

This compound, by blocking the initial activation of PAR-1, prevents the initiation of both the Gq and G12/13 signaling cascades.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Species | Preparation | Agonist | IC50 (µM) | Reference |

| Platelet Aggregation | Human | Washed Platelets | Thrombin | 0.29 | [1] |

| Platelet Aggregation | Human | Washed Platelets | TRAP-6 | 0.15 | [1] |

| Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | Thrombin | 0.35 | [2] |

| Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | PAR-1 Agonist Peptide | 1.5 | [2] |

Table 2: Schild Analysis of this compound

| Parameter | Value | Reference |

| pA2 | 7.29 | [1] |

| Schild Plot Slope | -0.840 | [1] |

Table 3: In Vivo Efficacy of this compound in Guinea Pigs (Subcutaneous Administration)

| Model | Parameter | ED50 (mg/kg, s.c.) | Reference |

| Ex vivo Platelet Aggregation | Inhibition of PAR-1 agonist-induced aggregation | 0.49 | [2] |

| FeCl3-induced Carotid Artery Thrombosis | Inhibition of thrombosis | Significant inhibition at 1.0 mg/kg | [2] |

Table 4: Effects of this compound on Coagulation Parameters

| Assay | Concentration | Effect | Reference |

| Thrombin Time (TT) | Up to 100 µM | No effect | [1] |

| Activated Partial Thromboplastin Time (aPTT) | Up to 100 µM | No effect | [1] |

| Prothrombin Time (PT) | Up to 100 µM | No effect | [1] |

| Bleeding Time (Guinea Pig) | Up to 32 mg/kg, s.c. | No prolongation | [2] |

Experimental Protocols

Preparation of Human Washed Platelets

This protocol is essential for in vitro platelet aggregation studies to eliminate plasma components that could interfere with the assay.

Materials:

-

Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes.

-

Tyrode's-HEPES buffer (pH 7.4).

-

Prostacyclin (PGI₂) solution.

-

Apyrase solution.

Procedure:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the PRP and acidify it with ACD solution to prevent platelet activation during subsequent steps.

-

Centrifuge the acidified PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (Tyrode's-HEPES) containing PGI₂ and apyrase to inhibit platelet activation.

-

Perform a final centrifugation (e.g., 1000 x g for 10 minutes) and resuspend the pellet in the final assay buffer (Tyrode's-HEPES).

-

Determine the platelet count and adjust to the desired concentration for the aggregation assay.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a platelet suspension as platelets aggregate.

Materials:

-

Washed human platelets (or platelet-rich plasma).

-

Platelet aggregometer.

-

Agonists (e.g., Thrombin, TRAP-6, ADP, Collagen).

-

This compound or other test compounds.

Procedure:

-

Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.

-

Set the baseline (0% aggregation) with the platelet suspension and the 100% aggregation with platelet-poor plasma (PPP) or the corresponding buffer.

-

Add the test compound (this compound) or vehicle control and incubate for a specified time (e.g., 2-5 minutes).

-

Add the agonist to induce platelet aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

The maximum percentage of aggregation is determined from the aggregation curve. IC50 values are calculated by testing a range of antagonist concentrations.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Guinea Pigs

This in vivo model is used to evaluate the antithrombotic efficacy of compounds.

Procedure:

-

Anesthetize the guinea pig according to approved animal care and use protocols.

-

Surgically expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer this compound subcutaneously at various doses (or vehicle control) prior to inducing thrombosis.

-

Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10-20%) to the surface of the carotid artery for a defined period (e.g., 3-5 minutes).

-

Remove the filter paper and continuously monitor blood flow.

-

The primary endpoint is the time to complete occlusion of the artery (cessation of blood flow). The efficacy of the antagonist is determined by its ability to prolong or prevent occlusion.

Coagulation Assays (PT, aPTT, TT)

These assays are performed on plasma to assess the effects of a compound on the coagulation cascade.

General Principle: Citrated plasma is incubated at 37°C, and specific reagents are added to trigger coagulation. The time to clot formation is measured.

-

Prothrombin Time (PT): Measures the extrinsic and common pathways. Thromboplastin and calcium are added to the plasma.

-

Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. A contact activator (e.g., silica) and phospholipids, followed by calcium, are added to the plasma.

-

Thrombin Time (TT): Measures the final step of coagulation (conversion of fibrinogen to fibrin). A known amount of thrombin is added to the plasma.

Pharmacokinetics and Selectivity

This compound demonstrates selectivity for the PAR-1 receptor. At concentrations up to 100 µM, it did not inhibit platelet aggregation induced by ADP or collagen, indicating that it does not interfere with other major platelet activation pathways.[1] Furthermore, it does not affect the enzymatic activity of thrombin or coagulation times, highlighting its specific action on the thrombin receptor.[1]

Conclusion

This compound is a potent and selective non-peptide antagonist of the PAR-1 receptor with demonstrated antiplatelet and antithrombotic activity in preclinical models. Its mechanism of action, specifically targeting thrombin-mediated platelet activation without affecting coagulation, makes it an interesting candidate for antithrombotic therapy. The data presented in this technical guide, including quantitative measures of its activity and detailed experimental protocols, provide a valuable resource for researchers in the field. Further investigation into its oral pharmacokinetics and clinical efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of FR-171113

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-171113 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-mediated platelet aggregation. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological activity of this compound. Detailed experimental protocols for assays relevant to its biological characterization are provided, alongside a depiction of its place within the PAR1 signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and hemostasis.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid methyl ester, is a small molecule inhibitor of PAR1.[1][2] Its structure is characterized by a central thiazolidinone ring, substituted with chlorophenyl and dichlorobenzoyl moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid methyl ester | [1] |

| Chemical Formula | C₁₉H₁₁Cl₃N₂O₄S | [1][2] |

| Molecular Weight | 469.72 g/mol | [1][2] |

| CAS Number | 173904-50-2 | [1][2] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at 4°C | [1] |

Biological Activity and Mechanism of Action

This compound functions as a direct antagonist of Protease-Activated Receptor 1 (PAR1).[3][4] PAR1 is a G-protein coupled receptor (GPCR) that is activated by the serine protease thrombin.[5] Thrombin cleaves the N-terminal domain of PAR1, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades.[6] This signaling is pivotal in platelet activation and aggregation.

This compound exerts its antiplatelet effect by inhibiting the activation of PAR1, thereby blocking thrombin-induced signaling.[7]

PAR1 Signaling Pathway

The activation of PAR1 by thrombin leads to the coupling of G-proteins, primarily Gαq and Gα12/13, initiating downstream signaling events that culminate in platelet aggregation and secretion.[6][8]

In Vitro Efficacy

The primary in vitro studies of this compound were conducted by Kato et al. (1999).[7] Their findings demonstrate that this compound is a potent inhibitor of platelet aggregation induced by both thrombin and the PAR1-activating peptide (TRAP-6).

Table 2: In Vitro Antiplatelet Activity of this compound

| Assay | Agonist | Preparation | IC₅₀ (µM) | Source(s) |

| Platelet Aggregation | Thrombin | Human Washed Platelets | 0.29 | [7] |

| Platelet Aggregation | TRAP-6 | Human Washed Platelets | 0.15 | [7] |

| Platelet Aggregation | Thrombin / TRAP-6 | In vitro | 2.5 | [3] |

TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic peptide that mimics the action of the tethered ligand of PAR1.

Importantly, this compound did not inhibit platelet aggregation induced by ADP or collagen, indicating its specificity for the PAR1 pathway.[7] Furthermore, it was found to have no effect on coagulation time, as measured by thrombin time, activated partial thromboplastin (B12709170) time, and prothrombin time, nor did it inhibit the proteolytic activity of thrombin.[7]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the activity of this compound. These are based on standard laboratory practices and the information available from the published literature.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP, which is used as a blank and for dilutions.

-

-

Aggregation Measurement:

-

Pre-warm PRP and PPP to 37°C.

-

Calibrate a light transmission aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a known volume of PRP to a cuvette with a stir bar.

-

Add this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).

-

Initiate aggregation by adding a standardized concentration of an agonist (e.g., thrombin or TRAP-6).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum aggregation for each concentration of this compound.

-

Calculate the percentage inhibition relative to the vehicle control.

-

Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value.

-

Thrombin Protease Activity Assay

This assay determines if a compound directly inhibits the enzymatic activity of thrombin.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified thrombin in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a solution of a chromogenic thrombin substrate (e.g., S-2238) in the same buffer.

-

Prepare various concentrations of this compound and a known thrombin inhibitor (e.g., argatroban) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the thrombin solution to wells containing either this compound, the positive control, or vehicle.

-

Incubate for a short period at 37°C.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each condition.

-

Compare the rates in the presence of this compound to the vehicle control to determine if there is any inhibition of thrombin's proteolytic activity.

-

Coagulation Assays (aPTT and PT)

These assays assess the effect of a compound on the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.

Methodology:

-

Sample Preparation:

-

Prepare citrated plasma as described for the platelet aggregation assay.

-

-

aPTT (Activated Partial Thromboplastin Time):

-

Incubate plasma with a partial thromboplastin reagent and an activator (e.g., silica).

-

Add calcium chloride to initiate coagulation.

-

Measure the time taken for a clot to form.

-

-

PT (Prothrombin Time):

-

Add a reagent containing tissue factor (thromboplastin) and calcium to the plasma.

-

Measure the time taken for a clot to form.

-

-

Procedure with this compound:

-

Perform the aPTT and PT assays on plasma samples pre-incubated with various concentrations of this compound or a vehicle control.

-

Compare the clotting times to determine if this compound has any effect on these coagulation pathways.

-

Conclusion

This compound is a well-characterized small molecule antagonist of PAR1 with potent in vitro antiplatelet activity. Its specificity for the PAR1 pathway, coupled with a lack of direct effects on thrombin's enzymatic activity or the broader coagulation cascade, makes it a valuable tool for studying the role of PAR1 in thrombosis and hemostasis. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with or interested in the therapeutic potential of PAR1 antagonists. Further investigation into its in vivo efficacy, pharmacokinetic profile, and safety will be crucial for its potential clinical development.

References

- 1. FR 171113 (3643) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. medkoo.com [medkoo.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

FR-171113: A Technical Guide to Investigating PAR1 Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of FR-171113, a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1). This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for its use in studying PAR1 signaling.

Introduction to this compound

Mechanism of Action and Signaling Pathways

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in platelet shape change and aggregation.

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is primarily involved in platelet shape change.[8]

-

Gαi Pathway: The Gαi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which further promotes platelet activation.

This compound competitively antagonizes the binding of the tethered ligand to the PAR1 receptor, thereby inhibiting all downstream signaling pathways initiated by thrombin activation.

Caption: PAR1 Signaling and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Preparation | Agonist | IC50 (µM) | Reference |

| Platelet Aggregation | Human | Washed Platelets | Thrombin | 0.29 | [1] |

| Platelet Aggregation | Human | Washed Platelets | TRAP-6 | 0.15 | [1] |

| Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | Thrombin | 0.35 | [9] |

| Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | SFLLRN (PAR1-AP) | 1.5 | [9] |

| Schild Analysis (pA2) | Human | Washed Platelets | TRAP-6 | 7.29 | [1] |

TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH2) is a synthetic peptide agonist of PAR1. SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn) is another synthetic peptide agonist of PAR1.

Table 2: In Vivo and Ex Vivo Activity of this compound in Guinea Pigs

| Parameter | Administration | Dose | Effect | Reference |

| Ex Vivo Platelet Aggregation | Subcutaneous | 0.49 mg/kg (ED50) | Inhibition of thrombin-induced platelet aggregation | [9] |

| Arterial Thrombosis (FeCl3 model) | Subcutaneous | 1.0 mg/kg | Significant inhibition of thrombus formation | [9] |

| Bleeding Time | Subcutaneous | up to 32 mg/kg | No significant prolongation | [9] |

Detailed Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in washed human platelets or guinea pig platelet-rich plasma (PRP) using light transmission aggregometry (LTA).

Materials:

-

Freshly drawn human or guinea pig whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Washing buffer (e.g., Tyrode's buffer).

-

Agonists: Thrombin, TRAP-6, or SFLLRN.

-

This compound stock solution (in DMSO or other suitable solvent).

-

Light Transmission Aggregometer.

Procedure:

-

Preparation of Platelets:

-

Washed Human Platelets: Prepare PRP by centrifuging whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes. Isolate platelets from PRP by centrifugation and wash them with a suitable buffer to remove plasma proteins. Resuspend the final platelet pellet in buffer to the desired concentration.

-

Guinea Pig PRP: Centrifuge whole blood at a low speed to obtain PRP. The platelet count can be adjusted if necessary.

-

-

Aggregation Measurement:

-

Pre-warm PRP or washed platelet suspension to 37°C.

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with the platelet suspension in the aggregometer to set the 0% aggregation baseline.

-

Add a specific volume of the platelet suspension to a fresh cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle and incubate for a specified time (e.g., 1-5 minutes).

-

Initiate aggregation by adding the agonist (e.g., thrombin, TRAP-6).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the curve.

-

IC50 values are calculated by performing dose-response curves with varying concentrations of this compound.

-

Caption: In Vitro Platelet Aggregation Workflow.

In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This protocol outlines the procedure for inducing and evaluating arterial thrombosis in guinea pigs.

Materials:

-

Male Hartley guinea pigs.

-

Anesthetic (e.g., pentobarbital (B6593769) sodium).

-

Surgical instruments.

-

Doppler flow probe.

-

Filter paper.

-

Ferric chloride (FeCl3) solution (e.g., 20%).

-

This compound solution for subcutaneous administration.

Procedure:

-

Animal Preparation:

-

Anesthetize the guinea pig.

-

Isolate the common carotid artery through a midline cervical incision.

-

-

Drug Administration:

-

Administer this compound or vehicle subcutaneously at the desired dose and time before thrombosis induction (e.g., 1 hour prior).

-

-

Thrombosis Induction:

-

Place a Doppler flow probe around the carotid artery to monitor blood flow.

-

Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 10 minutes).

-

-

Measurement of Thrombus Formation:

-

Continuously monitor carotid artery blood flow.

-

The time to occlusion (cessation of blood flow) is recorded.

-

-

Data Analysis:

-

Compare the time to occlusion and the incidence of occlusion between the this compound-treated and vehicle-treated groups to determine the antithrombotic efficacy.

-

Caption: In Vivo Thrombosis Model Workflow.

Conclusion

This compound is a well-characterized and selective PAR1 antagonist that serves as an invaluable pharmacological tool for researchers studying the intricacies of PAR1 signaling in thrombosis, hemostasis, and other physiological processes. Its potent antiplatelet activity, demonstrated both in vitro and in vivo, coupled with a favorable bleeding profile in preclinical models, highlights the therapeutic potential of targeting PAR1. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in both basic and translational research settings.

References

- 1. Basic and Translational Research on Proteinase-Activated Receptors: Antagonism of the Proteinase-Activated Receptor 1 for Thrombin, a Novel Approach to Antiplatelet Therapy for Atherothrombotic Disease [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. G-protein coupled receptor antagonists-1: protease activated receptor-1 (PAR-1) antagonists as novel cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet thrombin receptor antagonism and atherothrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]

- 9. ovid.com [ovid.com]

Preliminary Efficacy of FR-171113: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-171113 is a novel, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1), a key thrombin receptor on human platelets.[1] As a selective inhibitor of PAR1, this compound presents a promising therapeutic avenue for the prevention of arterial thrombosis. This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, detailing its in vitro and in vivo antiplatelet and antithrombotic activities. The information is compiled from foundational studies to support further research and development of this compound.

Core Efficacy Data

The primary efficacy of this compound lies in its ability to inhibit platelet aggregation induced by PAR1 activation. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Efficacy of this compound

| Parameter | Agonist | Species | Preparation | IC50 Value |

| Platelet Aggregation | Thrombin | Human | Washed Platelets | 0.29 µM |

| Platelet Aggregation | TRAP-6 | Human | Washed Platelets | 0.15 µM |

| Platelet Aggregation | Thrombin | Guinea Pig | Platelet-Rich Plasma | 0.35 µM |

| Platelet Aggregation | TRAP-6 | Guinea Pig | Platelet-Rich Plasma | 1.5 µM |

TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH2) is a synthetic peptide that acts as a selective agonist of PAR1.

In Vivo Efficacy of this compound in a Guinea Pig Model

| Parameter | Administration | ED50 Value |

| Ex Vivo Platelet Aggregation Inhibition | Subcutaneous | 0.49 mg/kg |

Mechanism of Action: PAR1 Signaling Pathway Inhibition

This compound exerts its antithrombotic effects by specifically antagonizing the PAR1 receptor. Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR1. This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor itself and initiating intracellular signaling. This signaling primarily proceeds through two G-protein pathways: Gq and G12/13.

-

Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in platelet aggregation and degranulation.

-

G12/13 Pathway: The G12/13 pathway activation stimulates Rho/Rho kinase, which contributes to the changes in platelet shape and aggregation.

This compound, as a non-peptide antagonist, is believed to bind to the PAR1 receptor in a manner that prevents the conformational changes required for G-protein coupling and subsequent signaling, thereby inhibiting thrombin-mediated platelet activation.

PAR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings.

In Vitro Platelet Aggregation Assay (Human Washed Platelets)

1. Preparation of Washed Human Platelets:

-

Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate).

-

Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 150 x g for 15 minutes).

-

Platelets are then pelleted from the PRP by centrifugation at a higher speed (e.g., 800 x g for 10 minutes).

-

The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) and resuspended to the desired concentration.

2. Aggregation Measurement:

-

Platelet aggregation is measured using a light transmission aggregometer.

-

The washed platelet suspension is placed in a cuvette with a stir bar and pre-warmed to 37°C.

-

A baseline light transmission is established.

-

This compound or vehicle is added to the platelet suspension and incubated for a specified time (e.g., 2 minutes).

-

Aggregation is initiated by the addition of an agonist (thrombin or TRAP-6) at a predetermined concentration.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal aggregation response induced by the agonist.

Workflow for the in vitro platelet aggregation assay.

Protease Activity Assay

To confirm that this compound's antiplatelet activity is due to receptor antagonism and not direct inhibition of thrombin, a protease activity assay is performed.

Methodology:

-

The assay utilizes a chromogenic substrate for thrombin.

-

In a microplate well, thrombin is incubated with various concentrations of this compound or a known thrombin inhibitor (positive control, e.g., argatroban).

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The enzymatic activity of thrombin cleaves the substrate, releasing a colored product.

-

The change in absorbance over time is measured using a spectrophotometer.

-

Lack of inhibition of color development by this compound, even at high concentrations (e.g., 100 µM), indicates that it does not directly inhibit the enzymatic activity of thrombin.[1][2][3][4]

Coagulation Time Assays

To assess the impact of this compound on the overall coagulation cascade, standard coagulation time tests are conducted.

Methodology:

-

Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT) are measured using a coagulometer.

-

For each test, citrated plasma is incubated with the respective reagents.

-

This compound is added to the plasma at various concentrations.

-

The time to clot formation is measured.

-

No significant prolongation of TT, aPTT, or PT by this compound, even at high concentrations, suggests that it does not interfere with the enzymatic steps of the coagulation cascade.[1][2][3][4][5][6][7]

In Vivo Arterial Thrombosis Model (FeCl3-Induced Carotid Artery Thrombosis in Guinea Pigs)

This model is used to evaluate the antithrombotic efficacy of this compound in a living organism.

Surgical Procedure:

-

Guinea pigs are anesthetized.

-

The common carotid artery is carefully exposed and isolated from surrounding tissues.

-

A flow probe is placed around the artery to monitor blood flow.

Thrombus Induction:

-

A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for a specific duration. FeCl3 induces oxidative injury to the endothelial cells, exposing the subendothelial matrix and triggering thrombus formation.

-

After the application period, the filter paper is removed.

Efficacy Measurement:

-

This compound or vehicle is administered to the guinea pigs (e.g., subcutaneously) prior to the induction of thrombosis.

-

The time to occlusion (the time it takes for blood flow to cease completely due to the formation of an occlusive thrombus) is measured.

-

A significant prolongation of the time to occlusion in the this compound-treated group compared to the vehicle group indicates an antithrombotic effect. One hour after treatment with 1.0 mg/kg s.c. of this compound, a significant inhibition of arterial thrombosis was observed.[2][8]

Workflow for the in vivo FeCl3-induced arterial thrombosis model.

Conclusion

The preliminary studies on this compound demonstrate its potential as a potent and specific PAR1 antagonist. It effectively inhibits thrombin- and TRAP-6-induced platelet aggregation in vitro without directly affecting thrombin's enzymatic activity or the broader coagulation cascade. Furthermore, in vivo studies in a guinea pig model of arterial thrombosis confirm its antithrombotic efficacy at doses that do not prolong bleeding time. These findings strongly support the continued investigation of this compound as a promising antiplatelet agent for the treatment and prevention of thrombotic diseases. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. FR 171113 | CAS:173904-50-2 | PAR1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

FR-171113 in Thrombosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FR-171113, a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1). Explored primarily for its antithrombotic potential, this compound has demonstrated significant efficacy in preclinical models of arterial thrombosis. This document synthesizes key findings, presents quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its antithrombotic effects by specifically targeting and inhibiting PAR-1, a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation.[1][2][3] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, leading to intracellular signaling and subsequent platelet aggregation.[4] this compound acts as a competitive antagonist at the thrombin receptor, preventing this activation and thereby inhibiting platelet aggregation.[5]